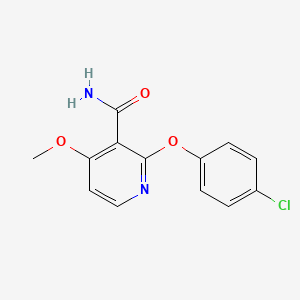

2-(4-Chlorophenoxy)-4-methoxypyridine-3-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

2-(4-chlorophenoxy)-4-methoxypyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O3/c1-18-10-6-7-16-13(11(10)12(15)17)19-9-4-2-8(14)3-5-9/h2-7H,1H3,(H2,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXLJLAZJOFMKIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)OC2=CC=C(C=C2)Cl)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-4-methoxypyridine-3-carboxamide typically involves the reaction of 4-chlorophenol with 4-methoxypyridine-3-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product through nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of 2-(4-Chlorophenoxy)-4-methoxypyridine-3-carboxamide may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Chlorophenoxy)-4-methoxypyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorophenoxy group.

Major Products Formed

Oxidation: Formation of 2-(4-Hydroxyphenoxy)-4-methoxypyridine-3-carboxamide.

Reduction: Formation of 2-(4-Chlorophenoxy)-4-methoxypyridine-3-amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(4-Chlorophenoxy)-4-methoxypyridine-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(4-Chlorophenoxy)-4-methoxypyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

The compound’s structural analogs differ in substituent positions and functional groups, leading to variations in reactivity and bioactivity:

Key Observations :

- Positional Isomerism : The carboxamide group’s position (2 vs. 3) impacts hydrogen-bonding interactions with biological targets .

- Substituent Effects: Methoxy and chlorophenoxy groups in the target compound increase steric bulk and lipophilicity compared to analogs with halogens or polar groups (e.g., amino, cyano) .

Key Observations :

- Microwave Synthesis : demonstrates that microwave irradiation significantly improves yields (e.g., 85–90%) and reduces reaction times (15 minutes vs. hours for conventional heating) for intermediates related to the target compound .

- Conventional Methods : Require prolonged heating and may result in lower purity .

Physicochemical Properties

Substituents critically influence solubility, stability, and bioavailability:

Key Observations :

- Polar Groups: Amino and fluoro substituents () enhance aqueous solubility, whereas methoxy and chlorophenoxy groups favor membrane permeability .

- LogP Trends : The target compound’s higher LogP suggests suitability for central nervous system (CNS) targeting, though this requires experimental validation.

Key Observations :

Biologische Aktivität

2-(4-Chlorophenoxy)-4-methoxypyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, which can modulate various biological pathways. The chlorophenoxy group enhances binding affinity to certain enzymes or receptors, while the methoxy group influences pharmacokinetic properties. This interaction can lead to inhibition or activation of proteins involved in disease processes.

Antimicrobial Activity

Research has indicated that derivatives of pyridine carboxamides, including 2-(4-Chlorophenoxy)-4-methoxypyridine-3-carboxamide, exhibit significant antimicrobial activity. A study demonstrated that compounds within this class could inhibit the growth of various bacterial strains, suggesting potential applications in treating bacterial infections.

Antiviral Properties

Similar compounds have shown antiviral properties against viruses such as Hepatitis B virus (HBV). For instance, related derivatives were found to inhibit HBV replication effectively, with IC50 values indicating potent antiviral activity. This suggests that 2-(4-Chlorophenoxy)-4-methoxypyridine-3-carboxamide may also possess similar antiviral capabilities.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the phenyl and pyridine rings significantly affect biological activity. For example:

| Compound Modification | Effect on Activity |

|---|---|

| Substitution at the 2-position on pyridine | Increased binding affinity |

| Variation of the methoxy group | Altered pharmacokinetics |

| Introduction of halogens on phenyl ring | Enhanced antimicrobial efficacy |

These findings underscore the importance of structural modifications in optimizing therapeutic potential.

Study 1: Antibacterial Efficacy

A case study evaluated the antibacterial efficacy of 2-(4-Chlorophenoxy)-4-methoxypyridine-3-carboxamide against resistant strains of Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, indicating its potential as a novel antibacterial agent.

Study 2: Antiviral Activity Against HBV

In another study focused on antiviral activity, derivatives similar to 2-(4-Chlorophenoxy)-4-methoxypyridine-3-carboxamide were tested for their ability to inhibit HBV replication in vitro. The results showed significant reductions in viral load, with selectivity indices suggesting low cytotoxicity against host cells.

Q & A

Q. What are the recommended synthetic routes for 2-(4-Chlorophenoxy)-4-methoxypyridine-3-carboxamide, and how are intermediates characterized?

A multi-step synthesis is typically employed, starting with the coupling of 4-chloro-N-methylpyridine-2-carboxamide with substituted phenols. For example, describes a method involving sequential nucleophilic aromatic substitution and urea formation using 4-chloro-3-(trifluoromethyl)phenyl isocyanate. Key intermediates (e.g., 4-(4-amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide) are characterized via HPLC, NMR, and mass spectrometry to confirm purity and structural fidelity .

Q. What analytical techniques are critical for verifying the compound’s structural integrity and purity?

- X-ray crystallography : Resolve crystal structure using SHELX software for refinement (e.g., SHELXL for small-molecule refinement) .

- NMR/LC-MS : Confirm molecular identity and detect impurities. highlights HPLC (HP 1100 system) with optimized mobile phases for purity assessment .

- Elemental analysis : Validate stoichiometry, particularly for halogenated derivatives .

Q. What initial biological screening assays are appropriate for this compound?

Prioritize enzyme inhibition assays (e.g., kinase or protease panels) and cytotoxicity screens (e.g., MTT assays on cancer cell lines). notes structural analogs targeting ATF4, a stress-response transcription factor implicated in cancer, suggesting relevance in hyperproliferative disorder models .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data across studies?

- Control for experimental variables : Standardize cell lines, assay conditions (e.g., serum concentration, incubation time), and compound solubility (use DMSO stocks with <0.1% final concentration).

- Statistical validation : Employ replicates and meta-analysis tools to assess reproducibility. highlights batch-to-batch variability in halogenated analogs as a common source of inconsistency .

Q. What strategies optimize synthetic yield and purity for industrial-scale applications?

- Solvent selection : Anhydrous tetrahydrofuran (THF) or toluene improves reaction efficiency for halogenated intermediates ( ).

- Catalyst optimization : Screen palladium or copper catalysts for coupling steps to reduce byproducts.

- Crystallization protocols : Use monohydrate or hydrochloride salt forms to enhance stability, as described in for final product isolation .

Q. How can computational modeling predict binding modes and selectivity of this compound?

- Molecular docking : Use AutoDock Vina for high-throughput virtual screening. The software’s improved scoring function and multithreading capabilities enable accurate prediction of binding affinities (e.g., for ATF4 or kinase targets) .

- MD simulations : Assess stability of ligand-receptor complexes using GROMACS or AMBER, focusing on halogen bonding with residues like Phe or Tyr .

Q. What advanced structural analysis techniques elucidate conformational dynamics?

- Single-crystal X-ray diffraction : Resolve torsional angles of the chlorophenoxy and methoxy groups using SHELX suites. demonstrates this approach for analogous thiazolidinone derivatives .

- DFT calculations : Correlate experimental crystallographic data with theoretical electron density maps to study substituent effects on aromatic stacking .

Q. How can researchers investigate metabolic pathways and off-target interactions?

- In vitro metabolism : Use liver microsomes with LC-MS/MS to identify primary metabolites (e.g., O-demethylation or hydroxylation products).

- Proteome profiling : Apply affinity chromatography pull-down assays coupled with mass spectrometry to map off-target binding, as suggested by ’s focus on ATF4 pathway modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.